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Compound of Interest

Compound Name: 4-lodo-2,3-dimethylphenol

Cat. No.: B101308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the compound 4-lodo-2,3-
dimethylphenol. Due to the limited availability of direct experimental spectra for this specific
molecule, this guide utilizes predicted data and draws comparisons with structurally similar
compounds to offer a robust interpretation for research and drug development applications.

Compound Structure and Properties

4-lodo-2,3-dimethylphenol is an aromatic organic compound with the chemical formula
CsHolO.[1][2] Its structure consists of a phenol ring substituted with an iodine atom at position
4, and two methyl groups at positions 2 and 3.

Property Value

Molecular Formula CsHslO

Molecular Weight 248.06 g/mol [1]

IUPAC Name 4-iodo-2,3-dimethylphenol[1]
CAS Number 17938-69-1[1][2]

Predicted *H NMR Spectral Data
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The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in a molecule. The predicted chemical shifts (d) for 4-lodo-2,3-dimethylphenol in a
deuterated solvent like CDCls are summarized below.

Predicted Chemical

Proton . Multiplicity Integration
Shift (ppm)

OH ~5.0-6.0 Singlet (broad) 1H

H-5 ~7.3 Doublet 1H

H-6 ~6.8 Doublet 1H

2-CHs ~2.2 Singlet 3H

3-CHs ~2.3 Singlet 3H

Note:These are predicted values and may vary slightly in an experimental setting.
Interpretation:

o The hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift
being concentration and solvent dependent.

e The aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with
each other. The electron-withdrawing effect of the iodine atom and the electron-donating
effects of the methyl and hydroxyl groups will influence their precise chemical shifts.

e The two methyl groups (2-CHs and 3-CHs) are in different chemical environments and are
therefore expected to show distinct singlet signals.

Predicted **C NMR Spectral Data

The 13C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical
shifts for 4-lodo-2,3-dimethylphenol are presented below.
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Carbon Atom Predicted Chemical Shift (ppm)
C-1 (C-OH) ~152

C-2 (C-CHs) ~125

C-3 (C-CHs) ~135

C-4 (C-) ~85

C-5 ~138

C-6 ~115

2-CHs ~16

3-CHs ~20

Note:These are predicted values and may vary slightly in an experimental setting.
Interpretation:

e The carbon attached to the hydroxyl group (C-1) is expected to be significantly deshielded,
appearing at a high chemical shift.

e The carbon bonded to the iodine atom (C-4) will experience a strong shielding effect (the
"heavy atom effect"), causing it to resonate at a much lower chemical shift than the other
aromatic carbons.

e The remaining aromatic carbons and the methyl carbons will have chemical shifts typical for
substituted phenols.

Mass Spectrometry Data

Electron lonization Mass Spectrometry (EI-MS) is a hard ionization technique that causes
fragmentation of the molecule.[3][4] The mass spectrum provides information about the
molecular weight and the structure of the fragments.

Expected Fragmentation Pattern:
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miz Fragment

248 [M]* (Molecular ion)

233 [M - CHs]*

121 M - 1]+

106 [M -1 - CHs]*

77 [CeHs]*
Interpretation:

e The molecular ion peak [M]* is expected at m/z 248, corresponding to the molecular weight

of the compound.
e Loss of a methyl group (-CHs) would result in a fragment at m/z 233.

» Cleavage of the carbon-iodine bond would lead to a significant fragment at m/z 121,
representing the dimethylphenol cation.

o Further fragmentation of the dimethylphenol cation by loss of a methyl group would give a
peak at m/z 106.

o Apeak at m/z 77, corresponding to the phenyl cation, is also a common fragment in the
mass spectra of aromatic compounds.

Experimental Protocols
NMR Spectroscopy

A general protocol for acquiring *H and 3C NMR spectra of phenolic compounds is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, Acetone-ds, or DMSO-de) in a clean, dry NMR tube.
The choice of solvent can influence the chemical shift of the hydroxyl proton.[5]

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).
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e 'H NMR Acquisition:

o Use a standard single-pulse sequence.

[¢]

Set the spectral width to approximately 12-15 ppm.

[¢]

Acquisition time of 2-4 seconds.

[e]

Relaxation delay of 1-2 seconds.

o

Acquire a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

[e]

Set the spectral width to approximately 0-220 ppm.

o

Acquisition time of 1-2 seconds.

[¢]

Relaxation delay of 2-5 seconds (a longer delay may be needed for quaternary carbons).

o

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of the 13C isotope.[6]

o Data Processing: Process the acquired Free Induction Decay (FID) using appropriate
software. Reference the spectra using the residual solvent peak or an internal standard like
tetramethylsilan (TMS) at 0.00 ppm.

Mass Spectrometry

A general procedure for obtaining an Electron lonization (EI) mass spectrum is as follows:

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer. This can be done via a direct insertion probe for solids or liquids, or
through a gas chromatograph (GC-MS) for mixtures.[4][7]

 lonization: Bombard the sample molecules with a beam of high-energy electrons (typically 70
eV). This causes the molecules to ionize and fragment.[3]
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o Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or a
magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[8]

o Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating a mass spectrum.

Visualizations
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Caption: Correlation between the structure of 4-lodo-2,3-dimethylphenol and its predicted
spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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